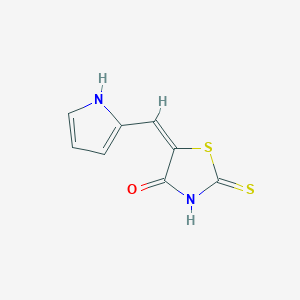

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2OS2 |

|---|---|

Molecular Weight |

210.3 g/mol |

IUPAC Name |

(5E)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+ |

InChI Key |

RRJVVJRJMYKPGH-GQCTYLIASA-N |

Isomeric SMILES |

C1=CNC(=C1)/C=C/2\C(=O)NC(=S)S2 |

Canonical SMILES |

C1=CNC(=C1)C=C2C(=O)NC(=S)S2 |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

-

Thiazolidinone precursor : 3-Substituted-2-thioxothiazolidin-4-one derivatives, such as 3-phenyl-2-thioxothiazolidin-4-one, serve as the starting material.

-

Aldehyde : Pyrrole-2-carbaldehyde is used to introduce the pyrrolylmethylene group at C5.

-

Catalyst : Piperidine or ammonium acetate in ethanol or toluene facilitates the condensation.

-

Temperature : Reactions typically proceed under reflux (70–80°C) for 4–6 hours.

A representative synthesis involves refluxing 3-phenyl-2-thioxothiazolidin-4-one (1.0 eq) with pyrrole-2-carbaldehyde (1.2 eq) in ethanol containing piperidine (3 drops) to yield the target compound as yellow crystals. The reaction mechanism proceeds via enolate formation at C5, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Yield and Purity Optimization

-

Solvent selection : Ethanol and toluene are preferred for their ability to dissolve both reactants while enabling easy product isolation.

-

Catalyst loading : Excess piperidine (>3 drops) may accelerate side reactions, reducing yield.

-

Workup : Acidification with HCl followed by recrystallization from ethanol improves purity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes.

Protocol for Microwave Synthesis

-

Reactants : 3-Benzyl-2-thioxothiazolidin-4-one (0.2 mmol) and pyrrole-2-carbaldehyde (0.2 mmol) are mixed in ethanol.

-

Irradiation : The reaction vessel is subjected to microwave irradiation at 100°C for 25 minutes.

-

Isolation : The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried.

This method achieves yields comparable to conventional synthesis (75–85%) while reducing energy consumption and side reactions. The enhanced efficiency arises from uniform microwave heating, which accelerates molecular collisions and equilibrium attainment.

Characterization and Analytical Data

Spectroscopic Validation

Infrared (IR) Spectroscopy :

¹H NMR (CDCl₃) :

High-Resolution Mass Spectrometry (HRMS) :

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₆N₂OS₂ | |

| Molecular weight | 210.3 g/mol | |

| Melting point | 220–222°C (decomposes) | |

| Solubility | DMSO, ethanol |

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction time | 4–6 hours | 25 minutes |

| Yield | 70–80% | 75–85% |

| Energy consumption | High | Low |

| Scalability | Suitable for bulk | Limited by reactor size |

The microwave method offers clear advantages in speed and efficiency, though conventional synthesis remains preferable for large-scale production due to equipment limitations.

Challenges and Optimization Strategies

Common Pitfalls

Mitigation Approaches

-

Temperature control : Maintaining reflux temperatures below 80°C minimizes decomposition.

-

Column chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves impurities.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, it is noteworthy that this compound exhibits antimalarial activity (IC₅₀ = 0.70 µg/ml against Plasmodium falciparum) , underscoring its therapeutic potential.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction modifies the C5 position by introducing aromatic/heteroaromatic aldehydes or ketones. The methylene group at C5 acts as a nucleophile, attacking carbonyl electrophiles.

Mechanistic Insight : The reaction proceeds via enolate formation at C5, followed by nucleophilic attack on the aldehyde/ketone. Piperidine facilitates deprotonation, while polar solvents enhance reactivity .

Michael Addition Reactions

The exocyclic double bond participates in conjugate additions with α,β-unsaturated carbonyl compounds.

Key Observation : The C5 double bond’s electron-deficient nature drives regioselective additions, forming stable adducts .

Multicomponent Reactions

One-pot syntheses combine thioureas, halogenated acids, and aldehydes to form complex hybrids.

Advantage : These methods achieve high atom economy and enable rapid diversification of the thiazolidinone scaffold .

Halogenation and Functionalization

Direct halogenation at C5 or adjacent positions enhances electrophilicity for further coupling.

Application : Brominated derivatives serve as intermediates in synthesizing fluorescent probes .

Cyclization and Heterocycle Formation

The compound undergoes recyclization to form fused heterocycles under acidic/basic conditions.

| Conditions | Product | Key Data |

|---|---|---|

| H₂SO₄, reflux | Thiazolo[3,2-b]1,2,4-triazol-6-ones | HRMS: [M+H]⁺ = 289.1 |

| NH₄OAc, ethanol | Pyrrolo[2,1-b]thiazole derivatives | ¹³C NMR: δ 165.2 (C=O), 144.8 (C=S) |

Mechanism : Cyclization typically involves intramolecular nucleophilic attack by the pyrrole nitrogen or thiolate sulfur .

Oxidation and Reduction

Controlled redox reactions modify the thione and exocyclic double bond.

| Reagent | Product | Outcome |

|---|---|---|

| H₂O₂, acetic acid | 2-oxo-4-thiazolidinone | Loss of thione bioactivity |

| NaBH₄, methanol | Dihydrothiazolidinone (saturated C5 bond) | Reduced electrophilicity, altered pharmacokinetics |

Caution : Overoxidation destroys the thiazolidinone core, necessitating mild conditions .

Scientific Research Applications

Antifungal Activity

Several studies have investigated the antifungal properties of derivatives related to 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one. For instance, a series of compounds synthesized from thiazolidinones exhibited significant antifungal activity against various pathogens such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea.

| Compound | Pathogen | EC50 (µg/mL) | Activity (%) |

|---|---|---|---|

| 5e | R. solani | 1.26 | Better than drazoxolon (1.77) |

| 5g | F. graminearum | 10 | 98.6 |

| 5n | C. capsici | - | 100 |

These results indicate that certain derivatives demonstrate superior antifungal efficacy compared to established treatments, suggesting their potential as therapeutic agents against fungal infections .

Antiviral Activity

The compound has also shown promise as an antiviral agent, particularly against HIV-1. A study synthesized various derivatives that were tested for their ability to inhibit HIV-1 entry and replication. Notably, compounds containing the pyrrole moiety were effective in blocking cell-cell fusion mediated by the HIV-1 envelope protein gp41.

| Compound | Activity | Mechanism |

|---|---|---|

| 12b | Inhibitor of HIV-1 entry | Interacts with gp41 |

| 12m | Inhibitor of HIV-1 entry | Forms ionic interactions with K574 |

Molecular docking studies revealed that these compounds fit well into the hydrophobic cavity of gp41, indicating their potential as effective inhibitors of HIV infection .

Anticancer Properties

The thioxothiazolidinone scaffold has been explored for its anticancer potential. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that specific thiazolidinone derivatives showed significant inhibition of cell proliferation in breast and lung cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MF9 | MCF-7 (breast) | 0.85 |

| MF4 | A549 (lung) | 1.30 |

These findings suggest that the thioxothiazolidinone framework could serve as a lead structure for developing new anticancer agents .

Case Study: Antifungal Efficacy

A recent investigation focused on synthesizing a series of thiazolidinone derivatives and evaluating their antifungal properties against resistant strains of fungi. The study found that certain compounds not only inhibited fungal growth but also displayed low toxicity to human cells, making them suitable candidates for further development .

Case Study: Antiviral Mechanism

Another study examined the molecular interactions between synthesized thioxothiazolidinone derivatives and the HIV gp41 protein. The results highlighted how specific structural modifications could enhance antiviral activity while reducing cytotoxicity, paving the way for more effective treatments against HIV .

Mechanism of Action

The mechanism of action of 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-thioxothiazolidin-4-one derivatives are highly dependent on the substituent attached to the methylene group. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Insights

Antimicrobial Activity: Indole derivatives (e.g., (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one) demonstrate broad-spectrum activity against Gram-positive (MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria, outperforming ampicillin . Antifungal activity is highly sensitive to substituent position; e.g., methoxy at indole-C5 increases potency . Pyrazole derivatives exhibit moderate antibacterial effects, likely due to hydrophobic aryl groups enhancing membrane penetration .

Enzyme Inhibition: Benzylidene derivatives like 5-HMT inhibit tyrosinase (critical in melanogenesis), with IC$_{50}$ values comparable to kojic acid .

Structure-Activity Relationships (SAR): Electron-Donating Groups: Methoxy (-OCH$_3$) and hydroxy (-OH) substituents on aromatic rings enhance antimicrobial and antifungal activities by improving solubility and target binding . Ring Size and Conjugation: Pyrrole’s smaller ring (vs.

Synthetic Feasibility :

- Pyrazole derivatives achieve higher yields (up to 81%) compared to pyrrole analogs (64%), possibly due to greater stability of intermediates .

Biological Activity

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole derivatives with thiazolidinone frameworks. The general synthetic route includes:

- Formation of Thiazolidinone : The initial step involves the synthesis of a thiazolidinone ring.

- Methylene Bridge Formation : The introduction of the pyrrole moiety through a methylene bridge is achieved via a Knoevenagel condensation reaction.

Biological Activity

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

- Inhibition against Gram-positive bacteria : Minimum inhibitory concentrations (MIC) against Staphylococcus aureus were reported between 16–32 mg/ml .

Antiviral Activity

A series of studies have highlighted the efficacy of thioxothiazolidinones as HIV entry inhibitors. Specifically, molecular docking studies demonstrated that certain derivatives can effectively inhibit HIV-1 entry by targeting the gp41 protein, which is crucial for viral fusion and entry into host cells .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that thioxothiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50) ranged from 7.0 to 20.3 µM .

Case Studies

Several case studies have documented the biological activity of thioxothiazolidinones:

- Study on HIV Inhibition :

- Antibacterial Evaluation :

Data Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing equimolar amounts of 2-thioxothiazolidin-4-one with a pyrrole-derived aldehyde (e.g., 1H-pyrrole-2-carbaldehyde) in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored by TLC (e.g., 20% ethyl acetate/n-hexane), followed by precipitation in ice-cold water, filtration, and recrystallization in ethanol (yield ~85%) . Alternative methods use ethanol as a solvent under reflux with diarylpyrazole derivatives, followed by purification via DMF-EtOH (1:1) recrystallization . Key optimization parameters include:

- Temperature : Prolonged reflux (7–12 hours) improves cyclization.

- Catalyst : Sodium acetate enhances imine formation.

- Solvent : Acetic acid vs. ethanol affects reaction kinetics and byproduct formation.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Signals for pyrrole protons (δ 6.5–7.2 ppm) and thiazolidinone methylene (δ 5.8–6.3 ppm).

- ¹³C NMR : Confirms carbonyl (C=O at ~175 ppm) and thiocarbonyl (C=S at ~190 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .

- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E isomerism) for solid-state characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methodologies for this compound?

- Methodological Answer : Yield discrepancies often arise from variations in:

- Reactant purity : Impurities in pyrrole derivatives or aldehydes inhibit condensation.

- Catalytic efficiency : Sodium acetate vs. stronger bases (e.g., piperidine) may alter reaction pathways .

- Workup protocols : Recrystallization solvents (ethanol vs. DMF-EtOH) impact purity and isolated yield .

To address contradictions: - Perform Design of Experiments (DOE) to test variables (temperature, solvent, catalyst ratio).

- Use HPLC-PDA to quantify byproducts and optimize purification .

Q. What computational or experimental strategies are recommended to study the tautomeric behavior and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Model tautomeric equilibria (e.g., thione-thiol interconversion) using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- UV-Vis Spectroscopy : Monitor solvent-dependent absorption shifts to infer electronic transitions (e.g., π→π* in conjugated systems) .

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the pyrrole and thiazolidinone moieties .

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound under varying storage or experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolyzed thiazolidinone rings) .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.